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Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes
active site-directed covalent probes to assess the functional state of enzymes within a complex
proteome.[1][2] Unlike traditional proteomic approaches that measure protein abundance,
ABPP provides a direct readout of enzyme activity, offering valuable insights into cellular
signaling, disease pathogenesis, and drug-target engagement.[1][3]

This document provides detailed application notes and protocols for the use of JP83, a
fluorophosphonate-based activity-based probe (ABP) designed to covalently modify the active
site serine of serine hydrolases. Serine hydrolases are a large and diverse class of enzymes
involved in a myriad of physiological processes, and their dysregulation is implicated in
numerous diseases, making them attractive therapeutic targets.[4] The JP83 probe contains a
reactive phosphonate group that forms a stable covalent bond with the catalytic serine of active
serine hydrolases, a linker, and a reporter tag (e.g., biotin or a fluorophore) for subsequent
detection and enrichment.

These protocols will guide the user through the application of JP83 for in vitro and in situ
labeling of serine hydrolases, identification of probe-labeled enzymes using mass spectrometry,
and quantitative analysis of enzyme activity.
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Data Presentation

Table 1: JP83-Labeled Serine Hydrolases Identified in
Human Cancer Cell Lysate

This table summarizes representative quantitative data from a competitive ABPP experiment to
identify the targets of a novel serine hydrolase inhibitor. Human cancer cell lysates were pre-
incubated with either DMSO (vehicle) or an inhibitor, followed by labeling with the JP83-biotin
probe. Labeled proteins were enriched and identified by LC-MS/MS.
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Table 2: IC50 Values of Inhibitor X against JP83-Labeled
Serine Hydrolases

This table shows the half-maximal inhibitory concentration (IC50) values for a selective inhibitor
against several serine hydrolases, as determined by competitive ABPP with JP83.

Target Enzyme IC50 (nM)
Fatty acid amide hydrolase 1 (FAAH1) 5.2
Monoglyceride lipase (MGLL) 850
Tissue-type plasminogen activator (PLAT) >10,000
Acyl-protein thioesterase 1 (LYPLA1) 2,300

Experimental Protocols
Protocol 1: In Vitro Labeling of Serine Hydrolases in Cell
Lysate

This protocol describes the labeling of active serine hydrolases in a cell lysate preparation with
the JP83 probe.

Materials:

Cells of interest

Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

JP83-biotin probe (stock solution in DMSO)

Protein concentration assay kit (e.g., BCA)

SDS-PAGE loading buffer

Procedure:
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» Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in Lysis Buffer on ice for 30
minutes with occasional vortexing.

« Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular
debris.

e Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

e Probe Labeling: Add JP83-biotin probe to the lysate to a final concentration of 1 uM.
Incubate for 30 minutes at room temperature.

e Quenching: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for
5 minutes at 95°C.

e Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and streptavidin
blotting or for enrichment and mass spectrometry analysis (see Protocol 3).

Protocol 2: In Situ Labeling of Serine Hydrolases in Live
Cells

This protocol allows for the profiling of active serine hydrolases in their native cellular
environment.

Materials:

o Adherent or suspension cells in culture

» Cell culture medium

o JP83-alkyne probe (cell-permeable version)
e DMSO

e PBS

 Lysis Buffer
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Procedure:

o Cell Treatment: Treat cultured cells with the JP83-alkyne probe at a final concentration of 10
MM in serum-free medium for 1 hour at 37°C.

e Cell Harvest:

o Adherent cells: Wash the cells three times with cold PBS, then scrape and collect in Lysis
Buffer.

o Suspension cells: Pellet the cells by centrifugation, wash three times with cold PBS, and
resuspend in Lysis Buffer.

 Lysis and Clarification: Lyse the cells and clarify the lysate as described in Protocol 1 (Steps
1 and 2).

e Click Chemistry: The alkyne-labeled proteins in the lysate are now ready for conjugation to a
reporter tag (e.g., biotin-azide or fluorescent-azide) via Copper(l)-catalyzed Azide-Alkyne
Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

o Downstream Analysis: Proceed with enrichment and mass spectrometry analysis or
visualization by fluorescence scanning.

Protocol 3: Enrichment of JP83-Labeled Proteins and
Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins labeled with JP83 and their on-
bead digestion for subsequent proteomic analysis.

Materials:

o JP83-biotin labeled proteome (from Protocol 1)
o Streptavidin-agarose beads

o Wash Buffer 1 (e.g., 1% SDS in PBS)

o Wash Buffer 2 (e.g., 6 M Urea in PBS)
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Wash Buffer 3 (e.g., PBS)
Ammonium bicarbonate (50 mM)
Dithiothreitol (DTT)
lodoacetamide (IAA)

Trypsin (sequencing grade)

Formic acid

Procedure:

Streptavidin Enrichment: Add streptavidin-agarose beads to the labeled lysate and incubate
for 1 hour at 4°C with rotation to capture the biotinylated proteins.

Washing: Pellet the beads by centrifugation and wash sequentially with Wash Buffer 1, Wash
Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT
to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room
temperature and add IAA to a final concentration of 25 mM, then incubate for 30 minutes in
the dark.

On-Bead Digestion: Add trypsin to the bead slurry (1:50 enzyme to protein ratio) and
incubate overnight at 37°C with shaking.

Peptide Elution: Pellet the beads and collect the supernatant containing the tryptic peptides.
Elute any remaining peptides from the beads with a solution of 50% acetonitrile and 1%
formic acid.

Sample Preparation for LC-MS/MS: Combine the peptide eluates, acidify with formic acid,
and desalt using a C18 StageTip. The sample is now ready for analysis by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).
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Caption: General workflow for activity-based protein profiling using the JP83 probe.
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Caption: Workflow for competitive ABPP to identify inhibitor targets.
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Caption: A representative signaling pathway involving a serine hydrolase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. documents.thermofisher.com [documents.thermofisher.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b560362?utm_src=pdf-body-img
https://www.benchchem.com/product/b560362?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/CMD/posters/iHUPO_P1408_RBomgarden.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Activity-Based Protein Profiling of the Serine Hydrolases | MtoZ Biolabs [mtoz-
biolabs.com]

4. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Activity-Based
Protein Profiling with JP83]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560362#activity-based-protein-profiling-with-jp83]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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